molecular formula C11H13NO3 B1443257 6-Methoxy-1-methylindoline-2-carboxylic acid CAS No. 1255146-88-3

6-Methoxy-1-methylindoline-2-carboxylic acid

Cat. No.: B1443257
CAS No.: 1255146-88-3
M. Wt: 207.23 g/mol
InChI Key: DKAWNVQXVWYVSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, which includes compounds like MMIC, has been a subject of considerable attention . The Fischer indole synthesis is one method used, involving the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .


Molecular Structure Analysis

The molecular structure of MMIC includes an indole carboxylic acid moiety . This structure was identified using 1D- and 2D-NMR and LC-PDA-MS spectral studies .

Scientific Research Applications

Novel Fluorophores and Labeling Reagents

A study by Hirano et al. (2004) highlighted the development of novel stable fluorophores derived from methoxyindole compounds, exhibiting strong fluorescence across a wide pH range. These compounds, including derivatives of 6-methoxyindoline-2-carboxylic acid, have been utilized as fluorescent labeling reagents, demonstrating their utility in biomedical analysis due to their stability and strong fluorescence in aqueous media. This research outlines the potential of such compounds in fluorescent labeling and detection in various scientific applications (Hirano et al., 2004).

Photolabile Precursors for Neuroactive Amino Acids

Papageorgiou and Corrie (2000) investigated the photocleavage of 1-acyl-7-nitroindolines, revealing that electron-donating substituents like the methoxy group enhance the efficiency of photocleavage. This property makes such compounds valuable as photolabile precursors for the controlled release of carboxylic acids, particularly in the context of neuroactive amino acids. The study indicates the importance of these compounds in developing light-sensitive delivery systems for bioactive molecules (Papageorgiou & Corrie, 2000).

Synthesis of Cannabinoid Ligands

Zhao et al. (2009) described an improved synthesis method for a key intermediate in producing novel cannabinoid ligands, highlighting the versatility of methoxyindoline derivatives in synthesizing complex organic molecules. This research provides insights into the synthetic approaches for accessing a variety of bioactive compounds, emphasizing the role of such intermediates in medicinal chemistry (Zhao et al., 2009).

Enantiopure Compounds Synthesis

Forró et al. (2016) developed an efficient dynamic kinetic resolution method for synthesizing enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound related to 6-methoxy-1-methylindoline-2-carboxylic acid. These compounds are valuable in synthesizing modulators of nuclear receptors, demonstrating the importance of such derivatives in producing enantiomerically pure substances for pharmaceutical applications (Forró et al., 2016).

Advanced Organic Syntheses and Drug Discovery

Research by Wang et al. (2016) on synthesizing novel indole-benzimidazole derivatives from indole carboxylic acids, including methoxyindole derivatives, illustrates the compounds' significance in creating new molecular frameworks with potential therapeutic applications. These syntheses contribute to the exploration of novel chemical entities in drug discovery and development (Wang et al., 2016).

Properties

IUPAC Name

6-methoxy-1-methyl-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-4,6,10H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAWNVQXVWYVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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